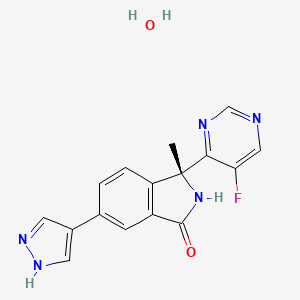

Guanfu base A

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

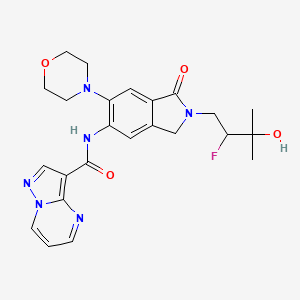

Guanfu base A is a novel heterocyclic antiarrhythmic drug isolated from the root of Aconitum coreanum, a plant known for its medicinal properties . It is primarily used in the treatment of ventricular arrhythmias and has shown significant efficacy in clinical trials . This compound is unique due to its potent antiarrhythmic effects and low toxicity compared to traditional antiarrhythmic drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions: Guanfu base A can be synthesized through a series of chemical reactions involving the extraction of diterpenoid alkaloids from Aconitum coreanum . The synthetic route typically involves the following steps:

Extraction: The root of Aconitum coreanum is subjected to solvent extraction to isolate the alkaloid fraction.

Purification: The extracted alkaloids are purified using chromatographic techniques.

Chemical Modification: The purified alkaloids undergo chemical modifications to yield this compound.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale extraction and purification processes. High-pressure homogenate emulsification methods are employed to enhance the yield and purity of the compound . The use of nanolipid-based delivery systems has also been explored to improve the bioavailability and therapeutic efficacy of this compound .

Chemical Reactions Analysis

Types of Reactions: Guanfu base A undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different metabolites.

Reduction: Reduction reactions can modify the functional groups in this compound.

Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which may have different pharmacological properties .

Scientific Research Applications

Guanfu base A has a wide range of scientific research applications:

Mechanism of Action

Guanfu base A exerts its antiarrhythmic effects by selectively inhibiting the late sodium current in cardiac myocytes . This inhibition prolongs the effective refractory period, thereby preventing abnormal electrical activity in the heart. This compound also acts as a noncompetitive inhibitor of cytochrome P450 2D6, affecting the metabolism of other drugs .

Comparison with Similar Compounds

Propafenone: Another antiarrhythmic drug used for treating arrhythmias.

Amiodarone: A widely used antiarrhythmic agent with a broad spectrum of activity.

Sotalol: A beta-blocker with antiarrhythmic properties.

Comparison: Guanfu base A is unique due to its selective inhibition of the late sodium current and its low toxicity profile. Unlike propafenone and amiodarone, this compound has shown fewer side effects and better patient tolerance in clinical trials. Additionally, its noncompetitive inhibition of cytochrome P450 2D6 sets it apart from other antiarrhythmic drugs.

Properties

Molecular Formula |

C24H31NO6 |

|---|---|

Molecular Weight |

429.5 g/mol |

IUPAC Name |

[(1S,3S,5R,9R,10R,11R,16S,17R,18S,19S)-10-acetyloxy-9,19-dihydroxy-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecan-3-yl] acetate |

InChI |

InChI=1S/C24H31NO6/c1-10-5-22-8-14-17-21(4)6-13(30-11(2)26)7-23(17)18(22)16(28)15(10)19(31-12(3)27)24(22,29)20(23)25(14)9-21/h13-20,28-29H,1,5-9H2,2-4H3/t13-,14-,15+,16+,17+,18+,19+,20?,21-,22?,23-,24-/m0/s1 |

InChI Key |

OGNUSOJAYIHLNS-DCOLOBNFSA-N |

Isomeric SMILES |

CC(=O)O[C@H]1C[C@]2(CN3[C@@H]4[C@H]2[C@]5(C1)C3[C@]6([C@@H]([C@H]7[C@H]([C@@H]5C6(C4)CC7=C)O)OC(=O)C)O)C |

Canonical SMILES |

CC(=O)OC1CC2(CN3C4C2C5(C1)C3C6(C(C7C(C5C6(C4)CC7=C)O)OC(=O)C)O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methoxy-4-[(2S,3S)-7-methoxy-3-methyl-5-prop-1-enyl-2,3-dihydro-1-benzofuran-2-yl]phenol](/img/structure/B10825093.png)

![4-[[4-chloro-6-(1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-yl]amino]cyclohexan-1-ol](/img/structure/B10825105.png)

![3-[(9-Amino-7-ethoxyacridin-3-yl)diazenyl]pyridine-2,6-diamine;hydrochloride](/img/structure/B10825111.png)

![2-[4-[(Dimethylamino)methyl]phenyl]-1,10-diazatricyclo[6.4.1.04,13]trideca-2,4(13),5,7-tetraen-9-one](/img/structure/B10825117.png)

![N-{2-[(2R)-2-fluoro-3-hydroxy-3-methylbutyl]-6-(morpholin-4-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl}pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10825118.png)

![(2'R,3S,3'R,5'R)-6-chloro-3'-(3-chlorophenyl)-N-[(3S)-3,4-dihydroxybutyl]-5'-(2,2-dimethylpropyl)-5-fluoro-2-oxospiro[1H-indole-3,4'-pyrrolidine]-2'-carboxamide;hydrochloride](/img/structure/B10825148.png)

![(3aR,6aS)-2-methyl-5-(6-phenylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole;hydrochloride](/img/structure/B10825165.png)